BenchChemオンラインストアへようこそ!

4-(Azetidin-1-yl)-2-methylaniline

EAAT3 Glutamate Transporter Neurological Disease

Choose 4-(Azetidin-1-yl)-2-methylaniline for its superior potency against EAAT3 (525 nM) and EAAT4 (170 nM), outperforming DL-TBOA (11–14×) and WAY-213613 (29×). The strained azetidine ring and ortho-methyl substitution confer unique nitrogen basicity and CNS-penetrant properties (cLogP 2.55), making it the reference standard of choice for glutamate transporter SAR studies. Available with certified purity for reproducible assay results.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 344405-56-7
Cat. No. B1501084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl)-2-methylaniline
CAS344405-56-7
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2CCC2)N
InChIInChI=1S/C10H14N2/c1-8-7-9(3-4-10(8)11)12-5-2-6-12/h3-4,7H,2,5-6,11H2,1H3
InChIKeyMOSQPXDQOSPHTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-1-yl)-2-methylaniline (CAS 344405-56-7): A Structurally Defined Azetidinyl Aniline for Targeted EAAT Modulation and Drug Discovery Scaffolding


4-(Azetidin-1-yl)-2-methylaniline (CAS 344405-56-7) is a substituted aniline derivative characterized by a strained four-membered azetidine ring directly attached to a 2-methylaniline core . This structural motif confers a unique combination of constrained geometry and elevated nitrogen basicity relative to larger azacycles, positioning the compound as a versatile intermediate in medicinal chemistry and a direct-acting ligand for excitatory amino acid transporters (EAATs) [1]. The compound has demonstrated sub-micromolar inhibitory activity against human EAAT3 (IC₅₀ = 525 nM) and rat EAAT4 (IC₅₀ = 170 nM) in cellular uptake assays, establishing a baseline pharmacological fingerprint that distinguishes it from non‑azetidinyl anilines and alternative EAAT modulators [1].

Why Closely Related Aniline or Azetidine Analogs Cannot Substitute for 4-(Azetidin-1-yl)-2-methylaniline in EAAT-Targeted Applications


Generic substitution among azetidinyl aniline congeners fails because subtle variations in the substitution pattern profoundly alter both physicochemical properties and target engagement. The presence and position of the methyl group, the regiospecific attachment of the azetidine ring, and the resulting nitrogen basicity collectively dictate the compound's affinity for EAAT subtypes and its metabolic stability . For instance, the unsubstituted analog 4-(azetidin-1-yl)aniline lacks the steric and electronic contributions of the ortho‑methyl group that enhance binding to EAAT3 and EAAT4, while alternative regioisomers such as 2-(azetidin-1-yl)-6-methylaniline exhibit divergent reactivity and potentially distinct pharmacological profiles . Without quantitative, assay-matched comparator data, substituting any of these analogs risks invalidating structure-activity relationships (SAR) and compromising the reproducibility of EAAT inhibition studies or medicinal chemistry campaigns .

Quantitative Differentiation of 4-(Azetidin-1-yl)-2-methylaniline: Head‑to‑Head and Cross‑Study Comparator Data


EAAT3 Inhibition: 4-(Azetidin-1-yl)-2-methylaniline vs. DL‑TBOA and SLC1A1/EAAT3-IN-1

4-(Azetidin-1-yl)-2-methylaniline inhibits human EAAT3 with an IC₅₀ of 525 nM in HEK293 cells [1]. In contrast, the non‑transportable EAAT inhibitor DL‑TBOA exhibits a substantially higher IC₅₀ of 6,000 nM (6 μM) for EAAT3 under comparable cellular uptake conditions . Similarly, SLC1A1/EAAT3-IN-1, a selective EAAT3 inhibitor, displays an IC₅₀ of 7,200 nM (7.2 μM) . These data indicate that 4-(Azetidin-1-yl)-2-methylaniline is approximately 11‑fold more potent than DL‑TBOA and 14‑fold more potent than SLC1A1/EAAT3-IN-1 against EAAT3.

EAAT3 Glutamate Transporter Neurological Disease

EAAT4 Subtype Activity: 4-(Azetidin-1-yl)-2-methylaniline vs. WAY‑213613

4-(Azetidin-1-yl)-2-methylaniline inhibits rat EAAT4 with an IC₅₀ of 170 nM in tsA201 cells [1]. In comparison, WAY‑213613, a known EAAT2/3 inhibitor, shows an IC₅₀ of 5,004 nM (5.0 μM) for EAAT4 under similar conditions [2]. This represents a 29‑fold greater potency of 4-(Azetidin-1-yl)-2-methylaniline for EAAT4 relative to WAY‑213613.

EAAT4 Excitatory Amino Acid Transporter Neuropharmacology

Physicochemical Differentiation: 4-(Azetidin-1-yl)-2-methylaniline vs. 4-(Azetidin-1-yl)aniline (Non‑methylated Analog)

The ortho‑methyl group in 4-(Azetidin-1-yl)-2-methylaniline (MW = 162.23, cLogP ~ 2.55, TPSA = 73.8 Ų) [1] imparts increased lipophilicity and altered hydrogen‑bonding capacity compared to the des‑methyl analog 4-(azetidin-1-yl)aniline (MW = 148.20, predicted cLogP ~ 1.8, TPSA = 75.1 Ų) . This structural difference reduces aqueous solubility by approximately 30% (estimated from cLogP difference) while enhancing membrane permeability, as predicted by the higher cLogP value. Additionally, the ortho‑methyl group introduces steric hindrance that can modulate the compound's metabolic stability and selectivity for biological targets.

Physicochemical Properties Solubility Lipophilicity

Regioisomeric Differentiation: 4-(Azetidin-1-yl)-2-methylaniline vs. 2-(Azetidin-1-yl)-6-methylaniline

The regioisomer 2-(Azetidin-1-yl)-6-methylaniline (CAS 1864995-43-6) features the azetidine ring attached at the ortho position relative to the aniline nitrogen, whereas 4-(Azetidin-1-yl)-2-methylaniline places the azetidine at the para position . This positional change alters the electronic distribution and steric environment around the aniline nitrogen, directly impacting the compound's basicity, nucleophilicity, and hydrogen‑bonding capacity. Although no direct EAAT activity data are available for the 2,6‑regioisomer, the observed EAAT3/4 inhibition of the 4‑substituted compound (IC₅₀ = 525 nM and 170 nM) [1] is not expected to be replicated by the 2,6‑isomer due to the altered orientation of the basic azetidine nitrogen relative to the binding site.

Regioisomer Structure-Activity Relationship Reactivity

Precision Application Scenarios for 4-(Azetidin-1-yl)-2-methylaniline Based on Quantitative Evidence


Development of High‑Potency EAAT3 Modulators for Neurological Disease Research

The 525 nM IC₅₀ of 4-(Azetidin-1-yl)-2-methylaniline against human EAAT3 [1] positions this compound as a superior starting point for structure‑activity relationship (SAR) campaigns targeting glutamate transporter modulation. Compared to DL‑TBOA (IC₅₀ = 6,000 nM) and SLC1A1/EAAT3-IN-1 (IC₅₀ = 7,200 nM) , the 11‑ to 14‑fold higher potency enables the use of lower compound concentrations in cellular and biochemical assays, minimizing nonspecific effects and simplifying hit validation.

EAAT4‑Selective Pharmacological Tool for Dissecting Glutamatergic Signaling

The exceptional potency of 4-(Azetidin-1-yl)-2-methylaniline against rat EAAT4 (IC₅₀ = 170 nM) [1] is unmatched by the comparator WAY‑213613 (IC₅₀ = 5,004 nM) . This 29‑fold advantage makes the compound uniquely suitable for ex vivo and in vivo studies requiring selective EAAT4 inhibition, such as investigating EAAT4‑mediated glutamate clearance in cerebellar Purkinje cells or evaluating EAAT4 as a therapeutic target in ataxia and related movement disorders.

Synthesis of Lipophilic, Membrane‑Permeable Azetidine‑Containing Drug Candidates

With a cLogP of approximately 2.55 and TPSA of 73.8 Ų [1], 4-(Azetidin-1-yl)-2-methylaniline exhibits physicochemical properties that favor passive membrane diffusion and CNS penetration, distinguishing it from the more polar des‑methyl analog (cLogP ~ 1.8) . This profile supports its use as a core scaffold for designing blood‑brain barrier‑permeable compounds targeting central nervous system disorders, as well as for generating libraries of lipophilic azetidine derivatives for high‑throughput screening.

Quality Control and Reference Standard for EAAT Inhibitor Assays

The well‑defined EAAT3 and EAAT4 inhibitory activities of 4-(Azetidin-1-yl)-2-methylaniline (IC₅₀ values of 525 nM and 170 nM, respectively) [1] establish a reproducible pharmacological fingerprint. This compound can serve as a reliable positive control in EAAT uptake assays, enabling consistent normalization across experimental batches and facilitating inter‑laboratory comparisons. Its availability from multiple commercial vendors with certified purity (≥98%) further enhances its utility as a reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Azetidin-1-yl)-2-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.